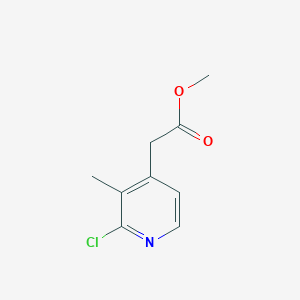
Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-chloro-3-methylpyridin-4-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Types of Reactions:
Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Major Products:
Substitution Reactions: Various substituted pyridine derivatives.
Hydrolysis: 2-(2-chloro-3-methylpyridin-4-yl)acetic acid and methanol.
Reduction: 2-(2-chloro-3-methylpyridin-4-yl)ethanol.
Aplicaciones Científicas De Investigación
Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate depends on its specific application. In general, the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The chlorine and methyl substituents on the pyridine ring can influence the compound’s reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Ethyl2-(2-chloro-3-methylpyridin-4-yl)acetate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl2-(2-chloro-4-methylpyridin-3-yl)acetate: Similar structure with the chlorine and methyl groups on different positions of the pyridine ring.
Uniqueness: Methyl2-(2-chloro-3-methylpyridin-4-yl)acetate is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which can influence its chemical reactivity and potential applications. The presence of the ester group also provides versatility in chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
methyl 2-(2-chloro-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-7(5-8(12)13-2)3-4-11-9(6)10/h3-4H,5H2,1-2H3 |
Clave InChI |
AXZCAQXBCUUKSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1Cl)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




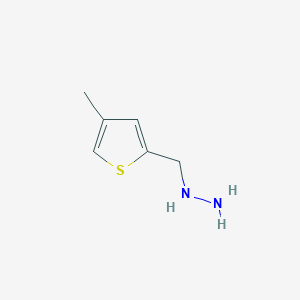

![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
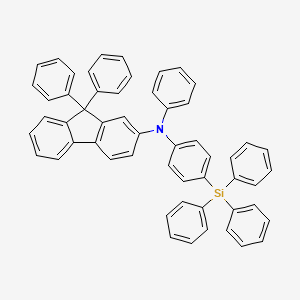
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B13126870.png)
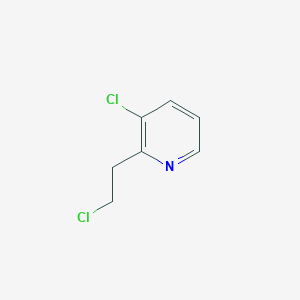
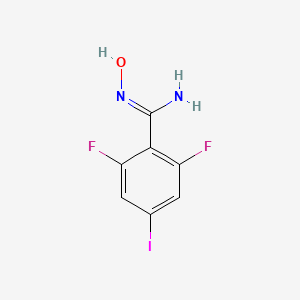

![N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline](/img/structure/B13126882.png)
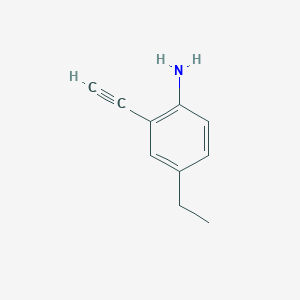
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
